3,3-Difluoro-4-methoxypiperidine
Overview
Description
3,3-Difluoro-4-methoxypiperidine: is a chemical compound with the molecular formula C6H11F2NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of fluorinating agents such as Selectfluor® to introduce fluorine atoms at the desired positions . The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents under appropriate conditions .
Industrial Production Methods: Industrial production of 3,3-Difluoro-4-methoxypiperidine may involve multi-step synthesis processes, starting from commercially available piperidine derivatives. The process often includes steps like halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like methanol for methoxylation or halogenating agents for introducing halogens.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized piperidine derivatives .
Scientific Research Applications
Chemistry: 3,3-Difluoro-4-methoxypiperidine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound valuable in drug design and development .
Industry: The compound is also used in the production of agrochemicals and other industrial chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-methoxypiperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
3,3-Difluoro-4-aminopiperidine: Similar in structure but contains an amino group instead of a methoxy group.
3,3-Difluoro-4-hydroxypiperidine: Contains a hydroxyl group instead of a methoxy group.
4-Methoxypiperidine: Lacks the fluorine atoms but contains the methoxy group.
Uniqueness: 3,3-Difluoro-4-methoxypiperidine is unique due to the presence of both fluorine atoms and a methoxy group on the piperidine ring.
Biological Activity
3,3-Difluoro-4-methoxypiperidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a piperidine ring. Its molecular formula is , with a molecular weight of approximately 187.61 g/mol. The fluorination enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical development.
The biological activity of this compound is influenced by its interactions with various biological targets:
- Enzyme Interaction : The compound can modulate the activity of specific enzymes by altering their binding affinity and selectivity due to the electronic effects of the fluorine atoms and the steric influence of the methoxy group.
- Receptor Binding : Fluorinated piperidines have been shown to interact with neurotransmitter receptors, which may lead to potential applications in neuropharmacology.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Antiviral Properties : Preliminary studies have suggested that this compound may inhibit DNA replication in hepatitis B virus (HBV), showing promise as an antiviral agent. In comparative studies, it demonstrated superior efficacy compared to other dihydropyrimidine compounds without exhibiting cardiotoxicity .
- Pharmacokinetics : The compound displays favorable pharmacokinetic properties, including enhanced exposure and blood-drug concentration in animal models such as rats and cynomolgus macaques. It also shows liver-targeting capabilities, which could improve therapeutic outcomes for liver diseases .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Unique Features |
---|---|
3,3-Difluoropiperidine hydrochloride | Lacks the methoxy group; simpler structure |
3,3-Difluoro-4-methylpiperidine hydrochloride | Contains a methyl group instead of a methoxy group |
3,3-Difluoro-4-(methoxymethyl)piperidine | Contains both methoxy and methyl groups |
The presence of both fluorine atoms and the methoxy group in this compound imparts distinct chemical and biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have focused on elucidating the biological effects of this compound:
- Inhibition Studies : A study demonstrated that this compound effectively inhibits HBV capsid protein assembly at a cellular level, outperforming previously known inhibitors in terms of potency .
- Toxicity Assessment : Toxicological evaluations indicated that this compound has a significantly reduced effect on CYP450 isoform induction compared to other compounds in its class, suggesting a favorable safety profile for clinical applications .
- Pharmacological Profiling : In vivo pharmacokinetic tests revealed that this compound achieves higher concentrations in liver tissues compared to plasma, indicating its potential for targeted therapies in hepatic conditions .
Properties
IUPAC Name |
3,3-difluoro-4-methoxypiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-10-5-2-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTWHKUWEKBXCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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